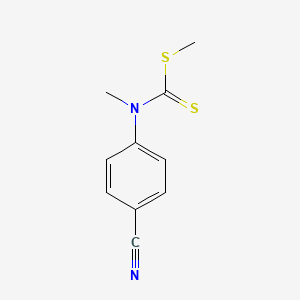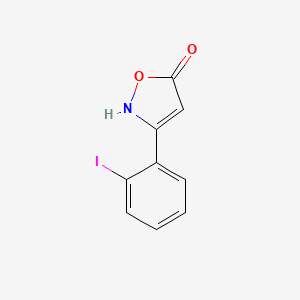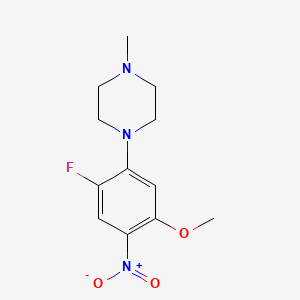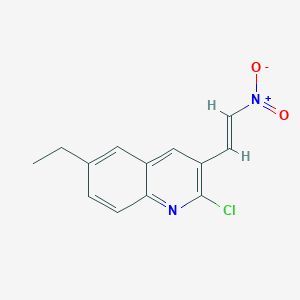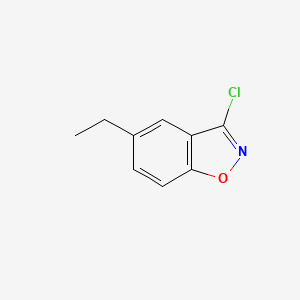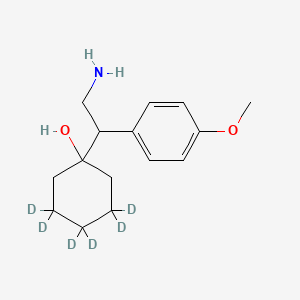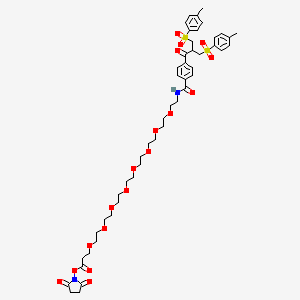
Bis-sulfone-PEG8-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-sulfone-PEG8-NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide. This compound is particularly useful in the field of bioconjugation, where it is employed to conjugate thiols derived from the cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG8-NHS Ester is synthesized through a series of chemical reactions that involve the introduction of sulfone and NHS ester groups to a PEG backbone. The synthetic route typically involves the following steps:
PEGylation: The PEG backbone is functionalized with sulfone groups.
Activation: The sulfone-functionalized PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG8-NHS Ester undergoes bis-alkylation reactions, where it conjugates both thiols derived from the two cysteine residues of a reduced native disulfide bond . This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Common Reagents and Conditions
Major Products
The major product formed from these reactions is a covalently rebridged disulfide bond, which maintains the structural integrity of the protein .
Scientific Research Applications
Bis-sulfone-PEG8-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of proteins, particularly antibodies
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of Bis-sulfone-PEG8-NHS Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond . The NHS ester group reacts with primary amines to form stable amide bonds, while the sulfone groups facilitate the conjugation of thiols . This results in the covalent rebridging of the disulfide bond, maintaining the structural integrity of the protein .
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone NHS Ester: Similar in structure and function, but without the PEG spacer.
Bis-PEG8-NHS Ester: A homobifunctional PEG linker featuring two NHS esters, which react with nucleophiles such as primary amines and alcohols.
Uniqueness
Bis-sulfone-PEG8-NHS Ester is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media and enhances its applicability in biological systems . This makes it particularly useful for bioconjugation and the development of antibody-drug conjugates .
Properties
Molecular Formula |
C48H64N2O18S2 |
|---|---|
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |
InChI Key |
UIIKZYXFKSQZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


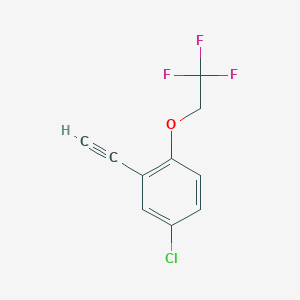
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
